METHYL 4-CHLORO-3-(1-METHANESULFONYLPIPERIDINE-3-AMIDO)BENZOATE
Overview
Description
Methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a piperidine ring with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The chloro substituent is introduced through a halogenation reaction, while the piperidine ring is formed via a cyclization reaction. The methanesulfonyl group is added through a sulfonylation reaction. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate exerts its effects depends on its interaction with molecular targets. For example, it may act as an inhibitor of specific enzymes or receptors, blocking their activity and altering cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate include other benzoate esters with different substituents, such as:
- This compound
- Ethyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate
- Propyl 4-chloro-3-(1-methanesulfonylpiperidine-3-amido)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, as it can be used to explore new chemical reactions and develop novel products.
Properties
IUPAC Name |
methyl 4-chloro-3-[(1-methylsulfonylpiperidine-3-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-23-15(20)10-5-6-12(16)13(8-10)17-14(19)11-4-3-7-18(9-11)24(2,21)22/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTVGNJMQLWSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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